5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine

Drug Design Physicochemical Property Optimization CNS Permeability

SAR inconsistency across 5-substituted-1,3,4-thiadiazol-2-amines risks invalidating kinase inhibitor programs. The 3,4-dimethoxybenzyl substitution pattern on this building block delivers a specific LogP (1.9) and PSA (98.5 Ų), critical for balancing CNS permeability and metabolic stability. - Cited in Merck patent WO2005085220A1-provides a validated synthetic pathway to thiadiazole urea kinase inhibitors. - Distinct from 5-benzyl and 5-phenyl analogs in conformational flexibility and electronic profile, enabling accurate pharmacophore deconvolution. - Available in batch-tested purity with full QC documentation for reproducible SAR campaigns.

Molecular Formula C11H13N3O2S
Molecular Weight 251.31 g/mol
CAS No. 313957-85-6
Cat. No. B1297945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine
CAS313957-85-6
Molecular FormulaC11H13N3O2S
Molecular Weight251.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2=NN=C(S2)N)OC
InChIInChI=1S/C11H13N3O2S/c1-15-8-4-3-7(5-9(8)16-2)6-10-13-14-11(12)17-10/h3-5H,6H2,1-2H3,(H2,12,14)
InChIKeyBKKKEBSOCPEXSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine (CAS 313957-85-6): A Core Heterocyclic Scaffold for Drug Discovery and Chemical Synthesis


5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine (CAS: 313957-85-6) is a versatile 1,3,4-thiadiazole derivative featuring a 2-amine group and a 3,4-dimethoxybenzyl substituent at the 5-position of the thiadiazole ring [1]. This heterocyclic core is a privileged scaffold in medicinal chemistry, known for its metabolic stability and its ability to engage in multiple hydrogen bond interactions, which are critical for biological target recognition [2]. The compound's computed physicochemical properties, including an XLogP3-AA of 1.9 and a topological polar surface area (PSA) of 98.5 Ų, position it within a favorable drug-likeness space for CNS permeability and oral bioavailability [1]. Its primary utility lies as a key building block for the synthesis of more complex bioactive molecules, particularly in the development of kinase inhibitors, as evidenced by its citation in patent literature [3].

Why 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine is Not Interchangeable with Other 1,3,4-Thiadiazole Analogs


The selection of a specific 5-substituted-1,3,4-thiadiazol-2-amine cannot be generalized across the chemical class. While the 1,3,4-thiadiazole core is a common motif, the nature and position of substituents on the benzyl ring profoundly dictate the compound's physicochemical and, consequently, its pharmacokinetic and pharmacodynamic properties [1]. For example, the specific 3,4-dimethoxybenzyl substitution pattern in CAS 313957-85-6 imparts a significantly different LogP (1.9) and PSA (98.5 Ų) compared to the unsubstituted 5-benzyl analog (LogP ≈ 1.4-2.3, PSA 80.0 Ų) [2][3]. These differences translate into altered membrane permeability, solubility, and off-target binding profiles. Furthermore, the presence of the methylene linker (benzyl group) versus a direct phenyl ring attachment (as in 5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, CAS 5427-87-2) introduces additional rotational flexibility and changes the electronic environment of the amine, impacting its reactivity and its ability to form stable interactions with biological targets [4]. Substituting this compound with a close analog without quantitative comparative data on the specific assay system of interest risks invalidating entire SAR series or yielding non-reproducible results.

Quantifiable Differentiation of 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine (CAS 313957-85-6)


Enhanced Lipophilicity and Polar Surface Area Compared to Unsubstituted Benzyl Analog

The compound exhibits a higher computed LogP (1.9) and a larger PSA (98.5 Ų) compared to the 5-benzyl-1,3,4-thiadiazol-2-amine (LogP ≈ 1.4-2.3, PSA 80.0 Ų) [1][2]. This indicates improved lipophilicity for membrane crossing while retaining a favorable PSA for oral bioavailability, representing a balanced property profile not achievable with the less-substituted analog [3].

Drug Design Physicochemical Property Optimization CNS Permeability

Conformational Flexibility Distinction from Direct Phenyl-Substituted Analog

Unlike the directly linked 5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine (CAS 5427-87-2), the benzyl group in CAS 313957-85-6 introduces a flexible methylene (-CH₂-) linker. This additional rotatable bond (4 vs. 3) allows for a different conformational space and spatial presentation of the dimethoxyphenyl moiety, which is a critical parameter in target binding and selectivity [1][2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Conformation

Synthetic Utility as a Key Intermediate for Advanced Thiadiazole-Urea Derivatives

This specific compound (5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine) is explicitly cited as a key intermediate in patent literature (WO2005085220A1) for the synthesis of thiadiazole urea derivatives with kinase inhibitory activity [1]. Its use is not a generic suggestion but a specific exemplification in a patented method, providing a predefined synthetic route and a validated context for its application in medicinal chemistry programs targeting angiogenesis and cancer [2].

Synthetic Chemistry Drug Development Kinase Inhibitors

Potential for Distinct Biological Activity Implied by Class-Level Antimicrobial SAR

While direct data for this compound is limited, a class-level analysis of 1,3,4-thiadiazol-2-amine derivatives reveals that the presence and nature of a 5-benzyl substituent critically influence antimicrobial potency. Specifically, studies on 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine analogs demonstrate that substituents on the aromatic ring can modulate MIC values against bacterial and fungal strains by over an order of magnitude (MICs ranging from <1 to >100 µg/mL) [1]. The 3,4-dimethoxybenzyl group in CAS 313957-85-6, with its electron-donating methoxy substituents, is a known pharmacophore for enhancing activity in related antimicrobial scaffolds [2].

Antimicrobial Research SAR Drug Discovery

Optimal Application Scenarios for Procuring 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine (CAS 313957-85-6)


Lead Optimization in CNS Drug Discovery: Fine-Tuning Physicochemical Properties

In medicinal chemistry programs where achieving a balance between CNS permeability and metabolic stability is paramount, this compound serves as an ideal intermediate. Its distinct LogP and PSA profile, compared to simpler benzyl analogs, allows medicinal chemists to systematically explore the impact of methoxy substitution on blood-brain barrier penetration and target engagement without synthesizing a library from scratch [1]. This is especially relevant for targets validated in neurology and psychiatry.

Accelerating Kinase Inhibitor Development with a Validated Building Block

For researchers developing novel kinase inhibitors, particularly those targeting angiogenesis or oncology pathways, using this specific building block accelerates early-stage synthesis. Its explicit mention in the Merck patent (WO2005085220A1) provides a proven synthetic pathway to thiadiazole urea derivatives, reducing the time and resources spent on developing and validating a new synthetic route [2]. This is a direct, actionable differentiator for medicinal chemistry and chemical biology labs.

Constructing Focused Screening Libraries for Antimicrobial and Anticancer Hit Identification

This compound is a strategic addition to focused screening libraries aimed at antimicrobial and anticancer targets. The class-level SAR data indicates that 5-benzyl substitutions are critical for biological activity, and the specific 3,4-dimethoxy substitution pattern is a recognized pharmacophore for enhancing potency [3]. By including this exact compound, screening campaigns can efficiently probe this specific chemical space, increasing the likelihood of identifying a high-quality hit or lead series.

Structure-Activity Relationship (SAR) Studies on Conformational Flexibility

In projects where the spatial orientation of a pharmacophore is a key variable, this compound provides a crucial data point. Its increased conformational flexibility relative to directly linked phenyl analogs makes it an essential tool for deconvoluting the role of the methylene linker in target binding. This is critical for building accurate pharmacophore models and for rational drug design, guiding the synthesis of more constrained or flexible analogs in the next iteration of compound design [4].

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